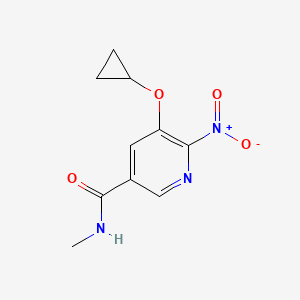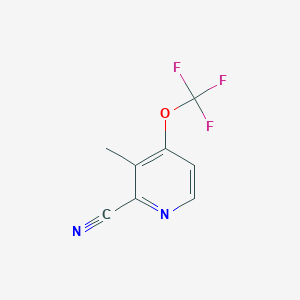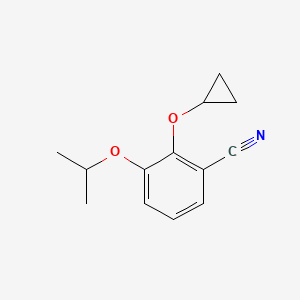
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an ethanone group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the chlorination of 2-hydroxy-4-pyridone followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and acetylating agents like acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 1-(4-Chloro-6-oxopyridin-2-YL)ethanone.
Reduction: Formation of 1-(6-Hydroxypyridin-2-YL)ethanone.
Substitution: Formation of 1-(4-Methoxy-6-hydroxypyridin-2-YL)ethanone.
科学的研究の応用
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features are modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but different position of the chloro and hydroxyl groups, leading to different reactivity and applications.
1-(4-Chlorothiophen-2-yl)ethanone: Contains a thiophene ring instead of a pyridine ring, resulting in different chemical properties and uses.
1-(6-Chloro-4-hydroxypyridin-3-yl)ethanone:
These comparisons illustrate the importance of the specific arrangement of functional groups in determining the properties and applications of the compound.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
6-acetyl-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
InChIキー |
JIVVVDQAFPLDAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)







